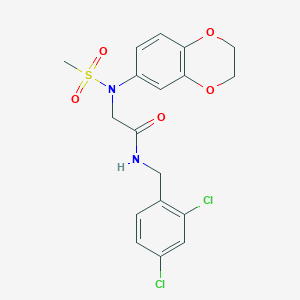![molecular formula C21H33NO6 B4076353 Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane](/img/structure/B4076353.png)
Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane
Descripción general
Descripción
Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane is a compound that combines oxalic acid with a complex organic structureIt is a white crystalline solid that forms a colorless solution in water . The compound 1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane is an organic molecule that includes a phenoxy group and an azepane ring, making it a versatile compound for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane typically involves multiple steps. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The preparation of oxalic acid itself can be achieved by the oxidation of carbohydrates such as sucrose using concentrated nitric acid in the presence of a catalyst like vanadium pentoxide .
Industrial Production Methods
Industrial production of oxalic acid often involves the oxidation of carbohydrates or the heating of sodium formate in the presence of an alkali catalyst . The large-scale synthesis of 1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane may involve similar catalytic processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced under specific conditions to yield different organic products.
Substitution: The phenoxy and azepane groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various organic solvents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid typically produces carbon dioxide and water, while substitution reactions can yield a variety of organic compounds .
Aplicaciones Científicas De Investigación
Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, oxalic acid is known to form complexes with metal ions, which can affect enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in various chemical applications.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane is unique due to its combination of oxalic acid with a complex organic structure, providing versatility in chemical reactions and applications. Its ability to participate in various reactions and its potential biological effects make it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-17(2)22-19-11-9-18(10-12-19)21-16-8-7-15-20-13-5-3-4-6-14-20;3-1(4)2(5)6/h9-12,17H,3-8,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOIPBWYRJYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)
![3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B4076286.png)

![Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane](/img/structure/B4076301.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)
![oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4076310.png)

![Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid](/img/structure/B4076318.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)

![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)

![N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4076361.png)
